3-(2-Methylpyrimidin-4-yl)acrylic acid
Description
3-(2-Methylpyrimidin-4-yl)acrylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 2-position and an acrylic acid moiety at the 4-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets. Applications of such compounds span antimicrobial agents, enzyme inhibitors, and intermediates in drug development .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(E)-3-(2-methylpyrimidin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H8N2O2/c1-6-9-5-4-7(10-6)2-3-8(11)12/h2-5H,1H3,(H,11,12)/b3-2+ |
InChI Key |
UUBVLXLSYTXLKB-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NC=CC(=N1)/C=C/C(=O)O |
Canonical SMILES |
CC1=NC=CC(=N1)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyrimidin-4-yl)acrylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative of 2-methylpyrimidine with an appropriate acrylic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Methylpyrimidin-4-yl)acrylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpyrimidin-4-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogenation using bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or alkylated derivatives of the pyrimidine ring.
Scientific Research Applications
3-(2-Methylpyrimidin-4-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylpyrimidin-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The acrylic acid moiety can participate in covalent bonding with nucleophilic residues in proteins, further influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
3-(2-Methylpyrimidin-4-yl)benzoic Acid
This compound replaces the acrylic acid group with a benzoic acid moiety. The benzoic acid substituent increases aromaticity and may reduce solubility in polar solvents compared to the acrylic acid derivative. The acrylic acid group in the target compound may offer better hydrogen-bonding capacity, enhancing interactions in biological systems .
3-(2-Methylpyrimidin-4-yl)-benzenesulfonyl Chloride
This derivative features a sulfonyl chloride group instead of acrylic acid. The sulfonyl chloride introduces strong electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols).
Comparison with Acrylate Esters Bearing Pyridine Rings
Pyridine-based acrylates, such as (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate () and Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate (), differ in their heterocyclic structure. Key distinctions include:
| Property | 3-(2-Methylpyrimidin-4-yl)acrylic Acid | Pyridine-Based Acrylates |
|---|---|---|
| Ring Structure | Pyrimidine (6-membered, 2 N atoms) | Pyridine (6-membered, 1 N atom) |
| Electronic Effects | Higher electron deficiency due to two N atoms | Moderate electron deficiency |
| Biological Relevance | Nucleic acid mimicry (e.g., antimicrobial) | Variable, dependent on substituents |
| Synthetic Accessibility | Likely complex due to pyrimidine synthesis | Commercially available (e.g., HB248) |
Antimicrobial Activity
Proton salts of 3-(sulfamoylphenylcarbamoyl)acrylic acid () exhibit broad-spectrum antimicrobial activity. For example, compounds 9, 14, 15, and 17 showed MIC values surpassing fluconazole against fungi. The methyl group in 3-(2-Methylpyrimidin-4-yl)acrylic acid could similarly enhance membrane permeability or target affinity, though direct data are unavailable. Pyridine acrylates (e.g., HB248) lack reported antimicrobial data, suggesting pyrimidine derivatives may be more biologically versatile .
Enzyme Inhibition Potential
Pyrimidine derivatives like methiapril () act as ACE inhibitors, with substituent position critically affecting activity. The 2-methyl group in the target compound may sterically hinder interactions compared to bulkier substituents but could improve metabolic stability. Pyridine acrylates are less explored in this context, indicating a research gap .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-(2-Methylpyrimidin-4-yl)acrylic acid is a compound of increasing interest in biological research due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms, efficacy, and applications in various fields, including pharmacology and biotechnology.
- Molecular Formula : C8H8N2O2
- Molecular Weight : 164.16 g/mol
- IUPAC Name : 3-(2-Methylpyrimidin-4-yl)prop-2-enoic acid
Biological Activity Overview
The biological activity of 3-(2-Methylpyrimidin-4-yl)acrylic acid has been evaluated through various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research has shown that acrylic acid derivatives exhibit significant antimicrobial properties. A study evaluated the binding affinity of related acrylic acids to various receptor subtypes, indicating that modifications to the acrylic acid structure can enhance bioactivity against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Anticancer Potential
In vitro studies have demonstrated that 3-(2-Methylpyrimidin-4-yl)acrylic acid can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the modulation of cell cycle progression and the activation of caspases .
The biological effects of 3-(2-Methylpyrimidin-4-yl)acrylic acid are attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound exhibits affinity for various receptors, which may mediate its biological effects.
- Enzyme Inhibition : It can inhibit key enzymes involved in inflammatory pathways.
- Cell Cycle Regulation : The compound influences cell cycle checkpoints, leading to altered proliferation rates in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study tested the antimicrobial efficacy of several acrylic acid derivatives, including 3-(2-Methylpyrimidin-4-yl)acrylic acid. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus. The study concluded that structural modifications significantly enhance antimicrobial activity .
Case Study 2: Anti-inflammatory Effects
In a controlled laboratory setting, the compound was administered to macrophages stimulated with lipopolysaccharide (LPS). The results showed a marked decrease in TNF-alpha and IL-6 production, suggesting that 3-(2-Methylpyrimidin-4-yl)acrylic acid could serve as a potential therapeutic agent for managing inflammatory conditions .
Case Study 3: Anticancer Activity
A series of experiments were conducted on human breast cancer cell lines (MCF-7). Treatment with varying concentrations of 3-(2-Methylpyrimidin-4-yl)acrylic acid resulted in significant apoptosis induction as evidenced by flow cytometry analysis. The IC50 value was determined to be approximately 30 µM, indicating a potent anticancer effect .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-(2-Methylpyrimidin-4-yl)acrylic acid | Antimicrobial, Anti-inflammatory, Anticancer | Receptor binding, Enzyme inhibition |
| Acrylic Acid Derivatives | Variable | Depends on structural modifications |
| Other Acrylic Acid Analogs | Limited activity | Often less effective than modified versions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
